2-Oxo-2-{4-[(phenylcarbonyl)amino]phenyl}ethyl 2,4-dichlorobenzoate
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Overview
Description
This compound is characterized by its unique structure, which includes a benzoylamino group, a phenyl ring, and a dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzoylamino)phenyl]-2-oxoethyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the acylation of 4-aminobenzophenone with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as Schotten-Baumann acylation, which involves the reaction of an amine with an acid chloride in the presence of a base, are commonly employed. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzoylamino)phenyl]-2-oxoethyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols. Substitution reactions can introduce nitro or halogen groups into the aromatic rings .
Scientific Research Applications
2-[4-(benzoylamino)phenyl]-2-oxoethyl 2,4-dichlorobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(benzoylamino)phenyl]-2-oxoethyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The benzoylamino group can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to bind to specific sites on proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzoylamino)phenyl]-2-oxoethyl acetate
- 2-[4-(benzyloxy)phenyl]-2-oxoethyl (benzoylamino)acetate
- 2-[4-(benzoylamino)phenyl]-2-oxoethyl 2-bromobenzoate
Uniqueness
2-[4-(benzoylamino)phenyl]-2-oxoethyl 2,4-dichlorobenzoate is unique due to the presence of the dichlorobenzoate moiety, which imparts distinct chemical properties and reactivity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C22H15Cl2NO4 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
[2-(4-benzamidophenyl)-2-oxoethyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H15Cl2NO4/c23-16-8-11-18(19(24)12-16)22(28)29-13-20(26)14-6-9-17(10-7-14)25-21(27)15-4-2-1-3-5-15/h1-12H,13H2,(H,25,27) |
InChI Key |
BHKQWRWPMLHCRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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